N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Overview
Description
N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylpropyl group, and a phenylsulfanylacetamide moiety
Preparation Methods
The synthesis of N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Phenylsulfanylacetamide Moiety: The final step involves the coupling of the thiadiazole derivative with phenylsulfanylacetamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenylsulfanyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione: This compound has a similar phenylpropyl group but differs in the core structure, which is an isoindoline-1,3-dione instead of a thiadiazole ring.
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenesulfonamide: This compound contains a pyrrolidine ring and a thiophenesulfonamide group, making it structurally different from the thiadiazole derivative.
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide: This compound features a pyrazinecarboxamide moiety, which distinguishes it from the thiadiazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-16(14-7-3-1-4-8-14)11-12-18-21-22-19(26-18)20-17(24)13-25-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHHAXZWCOQRER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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